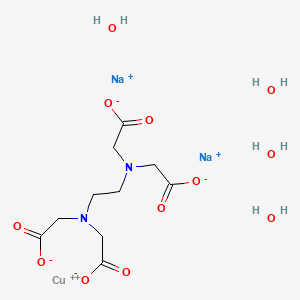
Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate is a coordination complex formed by the combination of ethylenediaminetetraacetic acid (EDTA) and copper(II) ions. This compound is widely used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting ethylenediaminetetraacetic acid with a copper(II) salt, such as copper(II) sulfate, in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired complex.
Industrial Production Methods: On an industrial scale, the compound is produced by combining ethylenediaminetetraacetic acid and copper(II) salts in large reactors. The reaction mixture is then purified to obtain the final product in its tetrahydrate form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the copper(II) ion is oxidized to copper(III) or higher oxidation states.
Reduction: The compound can also be reduced, where the copper(II) ion is reduced to copper(I) or copper(0).
Substitution Reactions: The complex can undergo substitution reactions, where the copper ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are employed.
Substitution: Various metal salts can be used as reagents to replace the copper ion.
Major Products Formed:
Oxidation Products: Higher oxidation state copper complexes.
Reduction Products: Copper(I) or copper(0) complexes.
Substitution Products: Metal complexes with different central metal ions.
科学的研究の応用
Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate is extensively used in various fields:
Chemistry: It is used as a chelating agent to stabilize metal ions in solution, making it useful in analytical chemistry for titrations and spectroscopy.
Biology: The compound is employed in biological research to study metal ion transport and enzyme activity.
Medicine: It is used in medical applications to treat heavy metal poisoning by chelating toxic metal ions.
Industry: The compound is utilized in industrial processes for water treatment, textile processing, and as a stabilizer in various products.
作用機序
The compound exerts its effects by forming stable complexes with metal ions through its multiple carboxylate and amine groups. These complexes are highly stable and can effectively sequester metal ions, preventing them from participating in unwanted reactions.
Molecular Targets and Pathways Involved:
Metal Ions: The primary targets are metal ions such as copper, iron, and lead.
Pathways: The chelation process involves the formation of coordinate covalent bonds between the metal ion and the EDTA ligand.
類似化合物との比較
Ethylenediaminetetraacetic Acid (EDTA): Similar to the copper(II) complex but without the metal ion.
Ethylenediaminetetraacetic Acid Zinc(II) Disodium Salt Tetrahydrate: Similar structure but with zinc instead of copper.
Ethylenediaminetetraacetic Acid Iron(III) Disodium Salt Tetrahydrate: Similar structure but with iron instead of copper.
Uniqueness: Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate is unique due to its specific affinity for copper ions, making it particularly useful in applications where copper stabilization or removal is required.
特性
CAS番号 |
39208-15-6 |
|---|---|
分子式 |
C10H14CuN2NaO9- |
分子量 |
392.76 g/mol |
IUPAC名 |
copper;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Cu.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-4 |
InChIキー |
HLMXTKWKBRVCBO-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Cu] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Cu+2] |
物理的記述 |
Blue odorless powder; [Akzo Nobel MSDS] |
ピクトグラム |
Irritant |
関連するCAS |
61916-40-3 73637-19-1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















